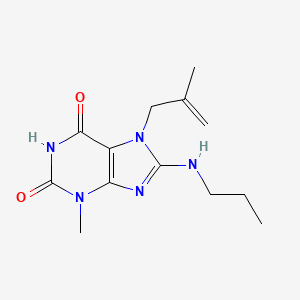

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Descripción

3-Methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 3-methyl group, a 2-methylallyl substituent at the 7-position, and a propylamino group at the 8-position. Purine-diones are structurally related to xanthine alkaloids like theophylline and caffeine, with modifications at the 7- and 8-positions often influencing biological activity, solubility, and receptor binding .

Propiedades

IUPAC Name |

3-methyl-7-(2-methylprop-2-enyl)-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-5-6-14-12-15-10-9(18(12)7-8(2)3)11(19)16-13(20)17(10)4/h2,5-7H2,1,3-4H3,(H,14,15)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJYBMZDULHWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis often begins with a purine derivative, such as xanthine.

Alkylation: The first step involves the alkylation of the purine ring at the 7-position with 2-methylallyl bromide under basic conditions.

Methylation: Finally, the methyl group is introduced at the 3-position using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced purine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in the formation of reduced purine compounds.

Aplicaciones Científicas De Investigación

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studying purine chemistry.

Biology: This compound can be used in biochemical studies to investigate the role of purine derivatives in cellular processes.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as purine receptors or enzymes involved in nucleotide metabolism. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate enzymes, affecting the synthesis or degradation of nucleotides.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituents like trifluoropropyl () or propyl () alter electronic properties and steric bulk, impacting binding to enzymes like aldehyde dehydrogenase (ALDH) or Trypanothione Synthetase .

- 8-Position Substituents: Propylamino (target compound) offers moderate hydrophobicity compared to benzylamino () or hydrazinyl (). The latter may enhance metal chelation or hydrogen bonding in enzymatic pockets.

Physicochemical Properties

- Solubility: The phenoxyethyl analog () has lower aqueous solubility due to its aromatic group, whereas the target compound’s 2-methylallyl may improve solubility slightly .

- Metabolic Stability: Fluorinated analogs () resist oxidative metabolism, whereas the target compound’s allyl and propylamino groups may be susceptible to CYP450-mediated degradation .

Actividad Biológica

3-Methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative with notable biological activities. This compound's structure allows it to interact with various biomolecules, influencing numerous physiological processes. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H21N5O2

- Molecular Weight : 277.35 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can reduce uric acid levels in the body, suggesting potential use in treating conditions like gout and hyperuricemia.

- Receptor Modulation : It may also interact with adenosine receptors, which are implicated in various signaling pathways related to inflammation and immune response. Such interactions can lead to anti-inflammatory effects .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage that can lead to chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. This effect is particularly relevant in conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways and promoting cell survival signals .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Gout Treatment Study : A clinical trial investigated the efficacy of this compound in patients with gout. Results indicated a significant reduction in serum uric acid levels and improvement in clinical symptoms compared to placebo groups.

- Neuroprotection Research : In animal models of neurodegenerative diseases, treatment with this compound resulted in decreased neuronal loss and improved cognitive function .

- Inflammation Model : In vitro studies using macrophage cell lines demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

Comparative Analysis

To understand the uniqueness of this compound compared to other purines, a comparison table is provided below:

| Compound Name | Mechanism of Action | Biological Activity | Therapeutic Use |

|---|---|---|---|

| Caffeine | Adenosine receptor antagonist | Stimulant | Fatigue relief |

| Theophylline | Phosphodiesterase inhibitor | Bronchodilator | Asthma treatment |

| 3-Methyl-7-(2-methylallyl)-8-(propylamino) | Xanthine oxidase inhibitor | Antioxidant, anti-inflammatory | Gout treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.